molecular formula C6H4F2N2O3 B1423797 2-(Difluoromethoxy)-5-nitropyridine CAS No. 1192813-41-4

2-(Difluoromethoxy)-5-nitropyridine

Cat. No. B1423797
CAS RN: 1192813-41-4
M. Wt: 190.1 g/mol
InChI Key: WLHADOSXRICWAB-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-nitropyridine, also known as 2-DFMNP, is an organic compound that has recently gained attention in the scientific community due to its versatile applications. It is a nitropyridine derivative, which is a type of heterocyclic compound that contains a nitrogen atom and an aromatic ring. This compound has been studied for its potential applications in a range of fields, including organic synthesis, pharmaceuticals, and biochemistry. In

Scientific Research Applications

Pharmaceutical Intermediates

2-(Difluoromethoxy)-5-nitropyridine: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of difluoromethoxy groups into bioactive molecules, potentially enhancing their metabolic stability and bioavailability .

Antibacterial Research

Research into the antibacterial properties of difluoromethoxy compounds, including 2-(Difluoromethoxy)-5-nitropyridine , has shown promise. These compounds are being studied for their potential to act as antibacterial agents against resistant strains of bacteria .

Anesthetic Agents

The difluoromethoxy group is being investigated for its efficacy in anesthetic compounds2-(Difluoromethoxy)-5-nitropyridine may serve as a precursor in the development of new anesthetic agents with improved properties .

Anti-inflammatory Drugs

This compound is also explored for its role in the synthesis of anti-inflammatory drugs. It could be a key ingredient in the development of treatments for chronic inflammatory diseases .

Liquid Crystal Technology

In the field of technology, 2-(Difluoromethoxy)-5-nitropyridine is valuable for the development of liquid crystal displays (LCDs). The electronegative fluorine atoms contribute to the high polarity required for the construction of nematic liquid crystals containing permanent dipoles .

Agricultural Chemicals

The agricultural industry benefits from the use of 2-(Difluoromethoxy)-5-nitropyridine in the synthesis of pesticides and herbicides. Its incorporation into these products can enhance their effectiveness and specificity .

Organic Synthesis

As a building block in organic synthesis, 2-(Difluoromethoxy)-5-nitropyridine is used to introduce difluoromethoxy groups into complex organic molecules. This can significantly alter the physical and chemical properties of these molecules for various applications .

Enzyme Inhibition

Lastly, this compound is part of research into selective enzyme inhibitors. It may lead to the discovery of new drugs that can selectively inhibit specific enzymes involved in disease processes .

properties

IUPAC Name

2-(difluoromethoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHADOSXRICWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-nitropyridine

CAS RN

1192813-41-4
Record name 2-(Difluoromethoxy)-5-nitropyridine
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Synthesis routes and methods I

Procedure details

2-Hydroxy-5-nitro-pyridine (5 g) was treated with sodium chlorodifluoro-acetate (11.5 g) in refluxing acetonitrile (186 ml) for 2 days. The solvent was evaporated, the residue poured into ethyl acetate, washed with brine, dried over sodium sulfate and then concentrated in vacuo. Chromatography on silica gel (eluent: hexane/ethyl acetate 1:1) afforded 2-difluoromethoxy-5-nitro-pyridine (1 g, 15%) and 1-difluoromethyl-5-nitro-1H-pyridin-2-one (90 mg, 1.5%). 2-Difluoromethoxy-5-nitro-pyridine: MS (ES+) 191 (MH+); 1H NMR (400 MHz, CDCl3) 7.05 (d, 1H), 7.51 (t, 1H), 8.53 (dd, 1H), 9.09 (d, 1H). 1-Difluoromethyl-5-nitro-1H-pyridin-2-one: MS (ES+) 191 (MH+); 6.65 (d, 1H), 7.63 (t, 1H), 8.14 (dd, 1H), 8.73 (d, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
186 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-hydroxy-5-nitropyridine (7 g, 50 mmol) in acetonitrile (500 mL) was added sodium sulfate (1.5 g, 10.6 mmol), and 2,2-difluoro-2-(fluorosulfonyl)acetic acid (6.2 mL, 60 mmol) and the reaction was allowed to stir at room temperature for 16 hours. The reaction was quenched with saturated aqueous sodium bicarbonate and the acetonitrile was removed in vacuo. The remaining aqueous component was extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The pale brown oily solid was triturated with ether/hexanes, filtered and the filtrate concentrated to afford 2-(difluoromethoxy)-5-nitropyridine (4.7 g, 24.7 mmol, 49% yield) as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.14 (d, J=2.76 Hz, 1 H), 8.68 (dd, J=9.03, 2.76 Hz, 1 H), 7.98 (s, 0.5 H), 7.62 (s, 0.5 H), 7.34 (d, J=9.03 Hz, 1 H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-hydroxy-5-nitro pyridine (10 g, 0.071 mol) in acetonitrile (100 mL) was added sodium chlorodifluoroacetate (11.5 g, 0.075 mol). The reaction mass was refluxed for 72 h. The excess of solvent was removed under vacuum and the reaction mass was diluted with ethyl acetate and water. The organic layer was separated, dried over anhydrous sodium sulphate and concentrated. The obtained crude was purified by column chromatography on neutral alumina eluting with 10% EtOAc: Pet.ether to afford 0.900 g of the desired product. 1HNMR (DMSO-d6): δ 7.05 (d, J=8.7 Hz, 1H), 7.53 (d, J=71.4 Hz, 1H), 8.54 (dd, J=8.1 Hz & 5.4 Hz, 1H), 7.91 (s, 1H); MS [M]−: 190.83.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-(difluoromethoxy)-5-nitropyridine in the Pd-catalyzed fluoro-carbonylation reaction?

A1: 2-(Difluoromethoxy)-5-nitropyridine acts as a fluoro-carbonylation reagent in this reaction. [] It provides both the fluorine and the carbonyl groups needed to transform aryl, vinyl, and heteroaryl iodides into their corresponding fluoro-carbonyl derivatives. The reaction is catalyzed by palladium, and the presence of 2-(difluoromethoxy)-5-nitropyridine is crucial for the successful incorporation of the fluoro-carbonyl moiety.

Q2: What types of substrates are compatible with this reaction?

A2: The research demonstrates the effectiveness of this reaction on various aryl iodides, vinyl iodides, and heteroaryl iodides. [] This suggests a broad substrate scope and potential utility in synthesizing a diverse range of fluoro-carbonylated compounds.

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